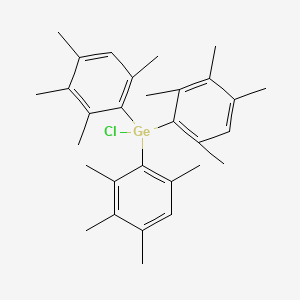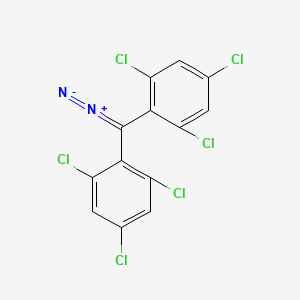
1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trichlorophenyl)diazomethane: is an organic compound with the molecular formula C13H4Cl6N2. It is known for its unique structure, which includes two trichlorophenyl groups attached to a diazomethane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl)diazomethane typically involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H2Cl3MgBr+CH2N2→(C6H2Cl3)2CHN2+2MgBr
Industrial Production Methods: While the laboratory synthesis of bis(2,4,6-trichlorophenyl)diazomethane is well-documented, industrial production methods are less common due to the specialized nature of the compound. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate safety and efficiency measures .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-trichlorophenyl)diazomethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrocarbons and amines.
Substitution: The diazomethane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while reduction can produce trichlorophenyl amines .
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trichlorophenyl)diazomethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and other reactive intermediates.
Biology: The compound’s reactivity makes it useful in studying biological processes involving reactive species.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of bis(2,4,6-trichlorophenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including insertion, addition, and abstraction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Bis(2,4,6-trichlorophenyl)oxalate: Known for its use in chemiluminescence reactions.
Bis(2,4,5-trichlorophenyl)oxalate: Another compound used in chemiluminescence with slightly different properties.
Bis(2-acetylphenyl)oxalate: A non-halogenated alternative used in similar applications.
Uniqueness: Bis(2,4,6-trichlorophenyl)diazomethane is unique due to its diazomethane moiety, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for generating reactive intermediates and studying their behavior .
Eigenschaften
CAS-Nummer |
91693-00-4 |
|---|---|
Molekularformel |
C13H4Cl6N2 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI-Schlüssel |
IRAWIBQJQRAXCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


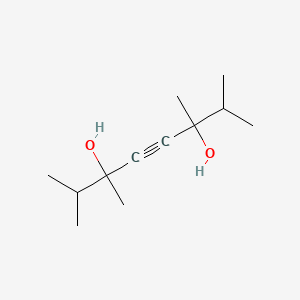
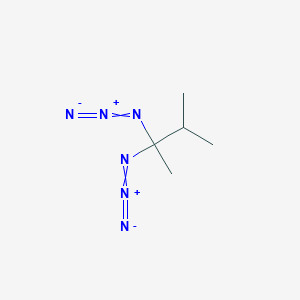
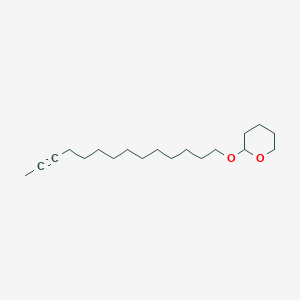
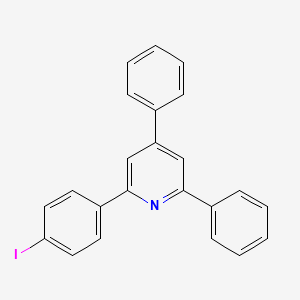
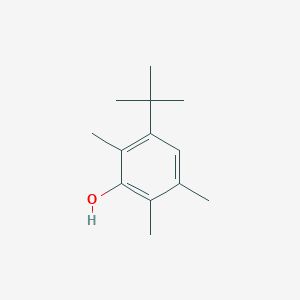
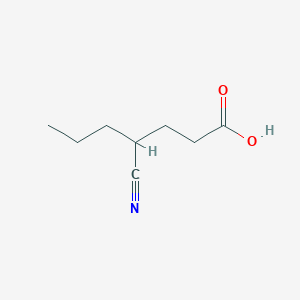

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
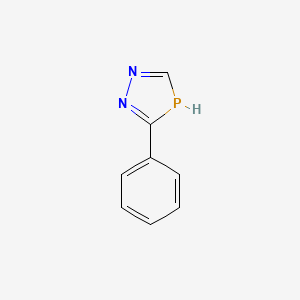
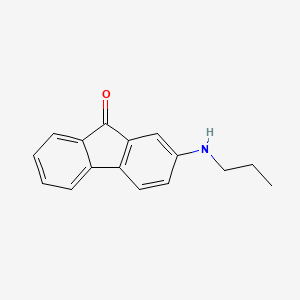


![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
